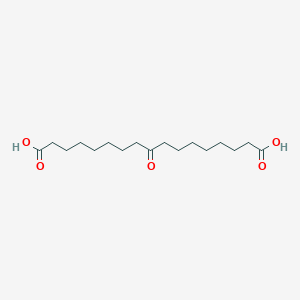

9-Oxoheptadecanedioic acid

Description

The exact mass of the compound 9-Oxoheptadecanedioic acid is 314.20932405 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Oxoheptadecanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxoheptadecanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-oxoheptadecanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDPYYAWBYNTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90776944 | |

| Record name | 9-Oxoheptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-36-9 | |

| Record name | 9-Oxoheptadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90776944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Oxoheptadecanedioic Acid: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Oxoheptadecanedioic acid, a dicarboxylic acid notable for its role as a key precursor in the chemical synthesis of civetone (B1203174), a valuable fragrance ingredient. While its existence is confirmed through chemical synthesis, evidence of its natural occurrence in biological systems remains elusive. This document details the discovery of 9-Oxoheptadecanedioic acid within the context of synthetic organic chemistry, outlines a plausible experimental protocol for its synthesis, and presents relevant chemical and physical data.

Introduction

9-Oxoheptadecanedioic acid (CAS No. 1502-36-9) is a 17-carbon aliphatic dicarboxylic acid containing a ketone functional group at the C9 position.[1] Its primary significance in the scientific literature is as a synthetic intermediate. Specifically, it has been identified as a precursor in the synthesis of civetone, a macrocyclic ketone known for its characteristic musky odor and use in the perfume industry.[1][2] This guide will delve into the known information regarding this compound, focusing on its discovery and synthetic methodologies.

Natural Sources

Extensive searches of scientific literature and databases have not yielded any definitive evidence of the natural occurrence of 9-Oxoheptadecanedioic acid in plants, animals, or microorganisms. While structurally similar oxo fatty acids, such as 9-oxo-octadecadienoic acid, are known to be present in various plant species, the same cannot be confirmed for 9-Oxoheptadecanedioic acid. Therefore, it is currently considered a synthetic compound.

Discovery and Scientific Context

The discovery of 9-Oxoheptadecanedioic acid is intrinsically linked to the field of natural product synthesis. The earliest and most prominent mention of this compound is in a 1979 publication by Jiro Tsuji and his colleagues, focusing on the use of palladium catalysts in the synthesis of natural products.[1][2] In this context, 9-Oxoheptadecanedioic acid was synthesized as a key building block for the construction of the civetone ring structure.

The discovery was therefore not one of isolation from a natural source, but rather a deliberate chemical synthesis to achieve a specific strategic goal in the total synthesis of a complex natural product. This highlights the importance of synthetic chemistry in providing access to molecules of interest, whether or not they are readily available from nature.

Physicochemical Properties

A summary of the key physicochemical properties of 9-Oxoheptadecanedioic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1502-36-9 | [1] |

| Molecular Formula | C₁₇H₃₀O₅ | [1] |

| Molecular Weight | 314.42 g/mol | [1] |

Experimental Protocols: Synthesis of 9-Oxoheptadecanedioic Acid

Hypothetical Protocol: Ozonolysis of Oleic Acid followed by Oxidation

This protocol describes a potential method for the synthesis of 9-Oxoheptadecanedioic acid starting from oleic acid.

Materials:

-

Oleic acid

-

Ozone (generated from an ozone generator)

-

Oxygen

-

Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP)

-

Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent

-

Sodium bicarbonate

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Esterification of Oleic Acid:

-

Dissolve oleic acid in methanol and add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the methyl oleate (B1233923) with dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Ozonolysis of Methyl Oleate:

-

Dissolve the methyl oleate in a mixture of dichloromethane and methanol at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with oxygen or nitrogen to remove excess ozone.

-

Add a reducing agent such as dimethyl sulfide or triphenylphosphine to the solution and allow it to warm to room temperature overnight. This step cleaves the ozonide to yield methyl 9-oxononanoate (B1257084) and nonanal (B32974).

-

-

Isolation and Oxidation of Methyl 9-Oxononanoate:

-

Concentrate the reaction mixture under reduced pressure.

-

Separate the methyl 9-oxononanoate from the nonanal and other byproducts using silica gel column chromatography.

-

The isolated methyl 9-oxononanoate is then dissolved in acetone.

-

-

Oxidation of the Terminal Aldehyde (Hypothetical step to form the diacid ester):

-

This step is a deviation from the direct product of ozonolysis but illustrates how a diacid could be formed from a related precursor. If a precursor with a terminal double bond at the other end were used, ozonolysis would yield an aldehyde-ester. This aldehyde would then be oxidized.

-

Cool the solution of the aldehyde-ester to 0 °C.

-

Slowly add Jones reagent to the solution until the orange color persists.

-

Stir the reaction for several hours at room temperature.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Hydrolysis to 9-Oxoheptadecanedioic Acid:

-

Dissolve the resulting diester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (B78521) and heat the mixture to reflux for 2-4 hours.

-

Cool the solution and acidify with hydrochloric acid to a pH of ~2.

-

Extract the 9-Oxoheptadecanedioic acid with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product.

-

-

Purification:

-

The crude product can be further purified by recrystallization or column chromatography.

-

Visualizations

Synthetic Pathway of 9-Oxoheptadecanedioic Acid

The following diagram illustrates a plausible synthetic pathway for 9-Oxoheptadecanedioic acid starting from an unsaturated fatty acid ester, which is a common strategy in organic synthesis.

Caption: Plausible synthetic route to 9-Oxoheptadecanedioic acid.

Conceptual Biosynthesis of an Oxo-Fatty Acid

While 9-Oxoheptadecanedioic acid is not confirmed as a natural product, the biosynthesis of similar oxo-fatty acids in nature typically involves the lipoxygenase (LOX) pathway. The following diagram provides a generalized conceptual workflow for how such a molecule might be formed biosynthetically.

Caption: Generalized lipoxygenase pathway for oxo-fatty acid biosynthesis.

Conclusion

9-Oxoheptadecanedioic acid is a synthetically derived dicarboxylic acid that has played a role in the total synthesis of the valuable fragrance compound, civetone. Its discovery is a testament to the power of synthetic organic chemistry in constructing complex molecules. At present, there is no scientific evidence to suggest that 9-Oxoheptadecanedioic acid is a naturally occurring compound. Further research into the lipid profiles of a wider range of organisms would be necessary to definitively rule out its existence in nature. For researchers in drug development and related fields, 9-Oxoheptadecanedioic acid serves as an example of a specialized chemical building block and its history underscores the important interplay between natural products and chemical synthesis.

References

9-Oxoheptadecanedioic Acid (CAS 1502-36-9): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxoheptadecanedioic acid (CAS 1502-36-9) is a long-chain dicarboxylic acid with a ketone functional group. While its primary documented application is as a precursor in the synthesis of Civetone, a macrocyclic ketone used in perfumery and for protein labeling, its broader biological significance and potential therapeutic applications remain largely unexplored. This technical guide synthesizes the currently available information on 9-oxoheptadecanedioic acid, including its chemical and physical properties. Due to the limited specific data on its biological activity, this paper also discusses the general characteristics of dicarboxylic acids to provide a contextual framework for future research and development.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of 9-Oxoheptadecanedioic acid. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 1502-36-9 | N/A |

| Molecular Formula | C17H30O5 | [1][2] |

| Molecular Weight | 314.42 g/mol | [1][2] |

| Appearance | Solid (predicted) | N/A |

| pKa (predicted) | 4.47 ± 0.10 | N/A |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of 9-Oxoheptadecanedioic acid is scarce. However, a patented method for the preparation of a related compound, octadecanedioic acid, suggests a possible synthetic route. This involves the McMurry coupling of methyl 9-oxononanoate, followed by hydrogenation and hydrolysis.

A generalized workflow for a potential synthesis is presented below.

Caption: Hypothetical synthesis workflow for 9-Oxoheptadecanedioic acid.

Biological Activity and Potential Applications

Direct research on the biological activity of 9-Oxoheptadecanedioic acid is limited. However, some commercial sources suggest potential antimicrobial properties and a role in enhancing the skin barrier. The broader class of dicarboxylic acids has been investigated for various biological effects.

General Biological Roles of Dicarboxylic Acids

Dicarboxylic acids are involved in various metabolic processes. Under conditions where fatty acid β-oxidation is impaired, ω-oxidation can become a significant pathway, leading to the formation of dicarboxylic acids. Some dicarboxylic acids, such as sebacic acid, have been investigated for their potential to improve glycemic control in type 2 diabetes by enhancing insulin (B600854) sensitivity and reducing hepatic gluconeogenesis.

Potential Signaling Pathways

Given the lack of specific studies on 9-Oxoheptadecanedioic acid, a hypothetical signaling pathway can be inferred from related oxo-fatty acids. For instance, other 9-oxo fatty acids have been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Caption: Hypothetical signaling pathway for an oxo-fatty acid via PPARα activation.

Pharmacokinetics and Toxicology

Pharmacokinetics

Specific pharmacokinetic data for 9-Oxoheptadecanedioic acid is not available. Generally, the pharmacokinetics of dicarboxylic acids are influenced by their chain length. Medium-chain dicarboxylic acids are typically water-soluble and can be metabolized through β-oxidation. Their excretion can occur via the urine, with some undergoing active secretion or reabsorption in the kidneys.

Toxicology

There is no specific toxicological data for 9-Oxoheptadecanedioic acid. For dicarboxylic acids in general, toxicity varies. Some, like succinic and adipic acid, may be harmful if inhaled, swallowed, or absorbed through the skin. However, many dicarboxylic acids are considered to have low acute toxicity.

| Toxicological Endpoint | Value | Species |

| Acute Oral Toxicity (LD50) | Data not available | N/A |

| Dermal Irritation | Data not available | N/A |

| Ocular Irritation | Data not available | N/A |

| Mutagenicity | Data not available | N/A |

Experimental Protocols

Detailed and validated experimental protocols specifically for 9-Oxoheptadecanedioic acid are not readily found in the scientific literature. Researchers interested in studying this compound would need to adapt general protocols for fatty acid analysis.

Hypothetical Experimental Workflow for In Vitro Bioactivity Screening

The following diagram outlines a general workflow for screening the bioactivity of 9-Oxoheptadecanedioic acid in a cell-based assay.

Caption: General experimental workflow for in vitro bioactivity screening.

Conclusion and Future Directions

9-Oxoheptadecanedioic acid is a molecule with a defined role in chemical synthesis but with underexplored biological potential. The lack of comprehensive studies on its mechanism of action, pharmacokinetics, and safety profile presents a significant knowledge gap. Future research should focus on:

-

Developing and publishing a standardized synthesis protocol.

-

Conducting in vitro and in vivo studies to elucidate its biological activities. This could include screening for antimicrobial, anti-inflammatory, and metabolic effects.

-

Investigating its mechanism of action , including potential interactions with nuclear receptors like PPARs.

-

Performing comprehensive pharmacokinetic and toxicological studies to establish a safety profile.

Addressing these research areas will be crucial for determining the potential of 9-Oxoheptadecanedioic acid as a therapeutic agent or a valuable tool in drug development.

References

An In-depth Technical Guide on the Putative Biological Role of 9-Oxoheptadecanedioic Acid in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence and literature detailing the specific biological role of 9-Oxoheptadecanedioic acid are scarce. This guide synthesizes information on the metabolism of structurally related molecules, such as odd-chain fatty acids and other dicarboxylic acids, to propose a putative metabolic context for 9-Oxoheptadecanedioic acid. The pathways and roles described herein are largely hypothetical and await experimental validation.

Introduction to Dicarboxylic Acids and Odd-Chain Fatty Acids

Dicarboxylic acids (DCAs) are fatty acids with two carboxyl groups. They are typically products of ω-oxidation, an alternative pathway to the more common β-oxidation of fatty acids. This pathway is particularly active in the liver and kidneys and becomes significant under conditions of high lipid load or when mitochondrial β-oxidation is impaired[1][2][3]. Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are characterized by an odd number of carbon atoms. Their metabolism yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle[4]. 9-Oxoheptadecanedioic acid is an odd-chain (C17) dicarboxylic acid with a ketone group at the C9 position.

Hypothetical Biosynthesis of 9-Oxoheptadecanedioic Acid

The biosynthesis of 9-Oxoheptadecanedioic acid has not been explicitly described in the literature. However, based on known fatty acid metabolic pathways, a plausible route can be proposed starting from heptadecanoic acid or other C17 fatty acid precursors.

The initial step would likely involve the ω-oxidation of a C17 monocarboxylic acid. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions:

-

ω-Hydroxylation: A cytochrome P450 enzyme hydroxylates the terminal methyl group (ω-carbon) of the fatty acid to form ω-hydroxyheptadecanoic acid.

-

Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized by an aldehyde dehydrogenase to yield heptadecanedioic acid[1].

Following the formation of the dicarboxylic acid, or from an unsaturated precursor, subsequent modifications could introduce the ketone group. For instance, the metabolism of the C18 unsaturated fatty acid, linoleic acid, involves the formation of 9-hydroxyoctadecadienoic acid (9-HODE), which can then be oxidized to 9-oxo-octadecadienoic acid[5]. A similar enzymatic oxidation of a hydroxyl group at the C9 position of a heptadecanedioic acid precursor could lead to the formation of 9-Oxoheptadecanedioic acid.

Another potential biosynthetic route could involve the oxidative cleavage of a longer-chain unsaturated fatty acid, such as an 18-carbon fatty acid with a double bond at the C9-C10 position.

Studying the biosynthesis of a novel fatty acid metabolite like 9-Oxoheptadecanedioic acid would typically involve the following experimental approaches:

-

Stable Isotope Tracing:

-

Cultured cells (e.g., hepatocytes) or model organisms are incubated with a stable isotope-labeled precursor, such as ¹³C-heptadecanoic acid.

-

Cellular lipids are extracted using a method like the Folch or Bligh-Dyer extraction.

-

The lipid extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify labeled metabolites, including potential intermediates and the final product, 9-Oxoheptadecanedioic acid[6].

-

-

Enzyme Assays with Cell Lysates or Purified Enzymes:

-

Cellular fractions (e.g., microsomes, peroxisomes, cytosol) are isolated by differential centrifugation.

-

These fractions are incubated with the putative substrate (e.g., heptadecanedioic acid) and necessary cofactors (e.g., NADPH, NAD⁺).

-

The reaction products are extracted and analyzed by chromatography to detect the formation of 9-Oxoheptadecanedioic acid and identify the enzymatic activities involved.

-

Putative Metabolic Role and Signaling Pathways

Given the lack of direct evidence, the metabolic role of 9-Oxoheptadecanedioic acid can be inferred from the functions of similar molecules.

As a dicarboxylic acid, 9-Oxoheptadecanedioic acid is likely a substrate for peroxisomal β-oxidation[1][2][3]. This process would shorten the carbon chain from both ends, producing acetyl-CoA and, due to its odd number of carbons, a terminal propionyl-CoA molecule. Acetyl-CoA can be used in the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate[4]. Dicarboxylic acids have been shown to counteract the negative metabolic effects of a high-fat diet by increasing energy expenditure[7].

Many oxidized fatty acids act as signaling molecules. For example, 9-oxo-octadecadienoic acid, a structurally similar C18 molecule, is a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[8]. PPARα is a key regulator of lipid metabolism, and its activation leads to a decrease in triglyceride accumulation in hepatocytes[8]. It is plausible that 9-Oxoheptadecanedioic acid could also function as a ligand for PPARs or other nuclear receptors, thereby influencing gene expression related to lipid uptake, synthesis, and oxidation.

The structurally related 9-HODE and its trienoic counterpart 9-HOTrE have been shown to activate both PPARα and PPARγ and to increase triglyceride levels in HepG2 cells, suggesting a role in hepatic steatosis[9].

Caption: Hypothetical metabolic pathway for 9-Oxoheptadecanedioic acid.

Potential Role in Disease

Elevated levels of dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of certain metabolic disorders, particularly those affecting mitochondrial fatty acid oxidation[1]. This suggests that under pathological conditions that impair primary fatty acid metabolism, the ω-oxidation pathway is upregulated to compensate.

Oxidized derivatives of linoleic acid, including hydroxy- and oxo-octadecadienoic acids, are implicated in inflammatory processes associated with metabolic syndrome and cancer[10]. These molecules can have both pro- and anti-inflammatory effects, depending on the context[10]. If 9-Oxoheptadecanedioic acid is indeed a PPAR agonist, it could have therapeutic potential in metabolic disorders characterized by dyslipidemia.

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the physiological concentrations, enzyme kinetics, or metabolic flux of 9-Oxoheptadecanedioic acid. Future research should aim to quantify this metabolite in various tissues and disease states to elucidate its physiological relevance.

Conclusion and Future Directions

9-Oxoheptadecanedioic acid is a largely uncharacterized odd-chain dicarboxylic acid. Based on the established principles of fatty acid metabolism, it is likely formed via ω-oxidation of a C17 precursor followed by further modification, and it is probably catabolized through peroxisomal β-oxidation. Its structural similarity to known PPAR agonists suggests a potential role in regulating lipid metabolism and cellular signaling.

Future research is imperative to validate these hypotheses. Key areas of investigation should include:

-

Elucidation of the complete biosynthetic pathway using isotope tracing and enzymatic studies.

-

Quantification of endogenous levels in various tissues and biological fluids in both healthy and diseased states.

-

Investigation of its signaling properties , particularly its ability to activate nuclear receptors like PPARs.

-

Assessment of its therapeutic potential in models of metabolic diseases such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

This technical guide provides a theoretical framework for understanding the potential biological role of 9-Oxoheptadecanedioic acid, which can serve as a foundation for future experimental exploration in this area.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism | Publicación [silice.csic.es]

- 4. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 6. Metabolism of cis-12-octadecenoic acid and trans-9,trans-12-octadecadienoic acid and their influence on lipogenic enzyme activities in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of 9-Oxoheptadecanedioic Acid and its Analogs

Disclaimer: Direct research on the therapeutic effects of 9-Oxoheptadecanedioic acid is limited. This document provides an in-depth analysis of its structurally and functionally related analogs, which are oxidized derivatives of fatty acids. The findings presented for these analogs may offer insights into the potential therapeutic avenues for 9-Oxoheptadecanedioic acid.

The primary analogs discussed in this guide are:

-

9-oxo-octadecadienoic acid (9-oxo-ODA)

-

13-oxo-octadecadienoic acid (13-KODE)

-

8-oxo-9-octadecenoic acid (OOA)

These molecules have demonstrated significant potential in modulating key biological pathways involved in inflammation, metabolic disorders, and cancer.

Potential Therapeutic Applications

Anti-Inflammatory Effects

Oxidized fatty acid derivatives, including 8-oxo-9-octadecenoic acid (OOA) and 13-oxo-octadecadienoic acid (13-KODE), have been shown to possess potent anti-inflammatory properties.[1][2][3][4][5] These effects are primarily mediated through the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3][4][5] In cellular models, these compounds effectively suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophages.[1][3][4][5][6]

Metabolic Regulation

9-oxo-ODA and 13-oxo-ODA have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8][9][10] PPARα is a key nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and a reduction in triglyceride accumulation in hepatocytes.[7][11] In vivo studies using obese diabetic mice have shown that administration of these compounds can decrease plasma and hepatic triglyceride levels, suggesting their potential in managing dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[8][9][10][11]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data on the biological activities of 9-Oxoheptadecanedioic acid analogs.

Table 1: Anti-Inflammatory Activity of OOA and 13-KODE in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Parameter | Method | Concentration | Inhibition/Reduction | Reference |

| 8-oxo-9-octadecenoic acid (OOA) | Nitric Oxide (NO) Production | Griess Assay | 12.5, 25, 50 µM | Concentration-dependent significant suppression | [1][6] |

| 8-oxo-9-octadecenoic acid (OOA) | TNF-α and IL-6 Production | ELISA | 12.5, 25, 50 µM | Concentration-dependent significant suppression | [1] |

| 13-oxo-octadecadienoic acid (13-KODE) | Nitric Oxide (NO) Production | Griess Assay | 100 µM | Significant suppression | [3][4][5] |

| 13-oxo-octadecadienoic acid (13-KODE) | TNF-α mRNA Expression | qPCR | 100 µM | ~66% decrease | [3] |

| 13-oxo-octadecadienoic acid (13-KODE) | TNF-α Protein Expression | ELISA | 100 µM | ~61% decrease | [3] |

| 13-oxo-octadecadienoic acid (13-KODE) | IL-1β mRNA Expression | qPCR | 100 µM | ~52% decrease | [3] |

| 13-oxo-octadecadienoic acid (13-KODE) | IL-1β Protein Expression | ELISA | 100 µM | ~72% decrease | [3] |

Table 2: PPARα Agonist Activity of 9-oxo-ODA and 13-oxo-ODA

| Compound | Parameter | Cell Line | Method | Observation | Reference |

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα Activation | - | Luciferase Reporter Assay | Significant increase in reporter activity | [7] |

| 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | PPARα Target Gene Expression | Mouse Primary Hepatocytes | qPCR | Significant increase | [7] |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα Activation | CV1 cells | Luciferase Reporter Assay | Dose-dependent increase, stronger than 9-oxo-ODA and CLA | [8][9] |

| 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) | PPARα Target Gene Expression | Mouse Primary Hepatocytes | qPCR | Significant increase in CPT1a, AOX, FAT, ACS, UCP2 | [9] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.

-

Cell Culture:

-

Cell Viability Assay (e.g., MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.

-

-

Inflammatory Stimulation and Treatment:

-

Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[15]

-

-

Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15]

-

Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

-

-

Measurement of Cytokine Production (TNF-α, IL-1β, IL-6):

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol is for assessing the effect of a test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis and Protein Quantification:

-

After treatment with the test compound and LPS (typically for a shorter duration, e.g., 30 minutes for MAPK and NF-κB activation), wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE using a 4-20% polyacrylamide gel.[16]

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of IκB-α, p65 (for NF-κB), and ERK1/2, JNK, p38 (for MAPK) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of phosphorylated proteins to their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

-

PPARα Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARα receptor.

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound, a known PPARα agonist (e.g., GW7647) as a positive control, and a vehicle control (e.g., DMSO) for 24 hours.[20]

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly luciferase activity using a luciferase assay system and a luminometer.[18]

-

Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein content to account for differences in cell number and transfection efficiency.

-

-

Data Analysis:

-

Plot the relative luciferase units (RLU) against the compound concentration and determine the EC50 value.

-

Visualizing Mechanisms of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: A generalized experimental workflow for assessing the anti-inflammatory activity of test compounds in vitro.

Caption: Inhibition of the NF-κB signaling pathway by OOA and 13-KODE, preventing the transcription of pro-inflammatory genes.

Caption: OOA and 13-KODE inhibit the phosphorylation of MAPK proteins, blocking downstream inflammatory signaling.

Caption: Agonistic activity of 9-oxo-ODA and 13-oxo-ODA on the PPARα receptor, leading to the upregulation of genes involved in lipid metabolism.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of 9-Oxoheptadecanedioic acid is currently lacking, the substantial body of research on its structural analogs—9-oxo-ODA, 13-KODE, and OOA—provides a strong rationale for its investigation. These related compounds have demonstrated significant anti-inflammatory and metabolic regulatory properties through their interaction with key signaling pathways like NF-κB, MAPK, and PPARα.

Future research should focus on:

-

Directly assessing the anti-inflammatory and metabolic effects of 9-Oxoheptadecanedioic acid using the in vitro and in vivo models outlined in this guide.

-

Determining its potency and efficacy in comparison to its known analogs.

-

Investigating its mechanism of action to confirm if it targets the same signaling pathways.

Such studies will be crucial in determining if 9-Oxoheptadecanedioic acid holds similar, or potentially superior, therapeutic promise to its well-characterized counterparts. This guide provides a foundational framework for researchers and drug development professionals to embark on this exploratory journey.

References

- 1. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 9. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell culture of RAW264.7 cells [protocols.io]

- 13. rwdstco.com [rwdstco.com]

- 14. bowdish.ca [bowdish.ca]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

9-Oxoheptadecanedioic Acid and its Putative Role in Lipid Metabolism: An In-depth Technical Guide

Disclaimer: Scientific literature directly investigating the biological role of 9-Oxoheptadecanedioic acid in lipid metabolism is scarce. This guide provides an in-depth analysis of its closely related structural analogs, 9-oxo-octadecadienoic acid (9-oxo-ODA) and 9-hydroxyoctadecadienoic acid (9-HODE), to infer the potential functions of 9-Oxoheptadecanedioic acid. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

9-Oxoheptadecanedioic acid is a 17-carbon dicarboxylic acid containing a ketone group at the C9 position. While its direct biological functions are not well-documented, its structural similarity to other oxidized fatty acids, such as 9-oxo-ODA and 9-HODE, suggests a potential role as a signaling molecule in lipid metabolism. These related compounds are known to be potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key nuclear receptors regulating fatty acid transport, catabolism, and storage. This guide will explore the established mechanisms of these analogs to provide a framework for understanding the potential biological activities of 9-Oxoheptadecanedioic acid.

Core Signaling Pathway: PPARα Activation

The primary mechanism by which 9-oxo-ODA and related molecules are believed to influence lipid metabolism is through the activation of PPARα.[1][2][3] PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation.[4][5][6]

The activation of PPARα by a ligand like 9-oxo-ODA initiates a cascade of molecular events:

-

Ligand Binding: The oxo-dicarboxylic acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[4]

-

PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to the PPRE recruits coactivator proteins, leading to the initiation of transcription of genes that regulate various aspects of lipid metabolism.[5]

Quantitative Data on the Effects of 9-Oxo-ODA and 9-HODE

The following tables summarize the quantitative effects of 9-oxo-ODA and 9-HODE on various parameters of lipid metabolism, as reported in the scientific literature.

Table 1: Effect of 9-oxo-ODA on PPARα Activation and Gene Expression

| Parameter | Cell Type | Concentration | Fold Change/Effect | Reference |

| PPARα Reporter Activity | Mouse Primary Hepatocytes | 10-20 µM | Significant Increase | --INVALID-LINK--[2] |

| CPT1a mRNA Expression | Mouse Primary Hepatocytes | 20 µM | ~2.5-fold increase | --INVALID-LINK--[2] |

| ACOX1 mRNA Expression | Mouse Primary Hepatocytes | 20 µM | ~3-fold increase | --INVALID-LINK--[2] |

| Triglyceride Accumulation | Mouse Primary Hepatocytes | 20 µM | Significant Decrease | --INVALID-LINK--[2] |

Table 2: Effect of 9-HODE on Gene Expression in HepG2 Cells

| Gene | Function | Effect of 9-HODE | Reference |

| CD36 | Fatty Acid Uptake | Increased Expression | --INVALID-LINK--[7] |

| FASN | Fatty Acid Synthesis | Increased Expression | --INVALID-LINK--[7] |

| PPARγ | Lipid Metabolism Regulation | Increased Expression | --INVALID-LINK--[7] |

| FoxA2 | Transcriptional Regulation | Increased Expression | --INVALID-LINK--[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of oxo-dicarboxylic acids on lipid metabolism.

PPARα Luciferase Reporter Gene Assay

This assay is a standard method to screen for and quantify the activation of PPARα by a test compound.

-

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα receptor and another containing a luciferase reporter gene under the control of a PPRE. If the test compound activates PPARα, the resulting PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARα activation.[8]

-

Detailed Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate and grow to 70-80% confluency.

-

Transfection: Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) should also be co-transfected for normalization of transfection efficiency.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (e.g., 9-Oxoheptadecanedioic acid) at various concentrations. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions. Measure the activity of the control reporter (e.g., β-galactosidase) for normalization.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity and express the results as fold activation over the vehicle control.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is used to quantify the changes in the expression of specific genes involved in lipid metabolism in response to treatment with a test compound.

-

Principle: qPCR measures the amount of a specific mRNA transcript in a sample in real-time. By comparing the mRNA levels of target genes in treated versus untreated cells, the effect of the compound on gene expression can be determined.

-

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., primary hepatocytes or HepG2) and treat them with the test compound and controls as described for the luciferase assay.

-

RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a suitable kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should contain the cDNA template, gene-specific primers for the target genes (e.g., CPT1a, ACOX1) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the change in gene expression relative to the control group using the 2-ΔΔCt method.

-

Cellular Triglyceride Quantification Assay

This assay measures the total amount of triglycerides within cells to assess the effect of a compound on lipid accumulation.

-

Principle: Cellular lipids are extracted and the triglycerides are enzymatically hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then measured, typically through a colorimetric or fluorometric reaction, which is proportional to the triglyceride content.

-

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the test compound and controls.

-

Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).

-

Triglyceride Measurement: Use a commercial triglyceride quantification kit. Briefly, the extracted lipids are solubilized, and the triglycerides are hydrolyzed. The resulting glycerol is then used in an enzymatic reaction that produces a colored or fluorescent product.

-

Quantification: Measure the absorbance or fluorescence using a plate reader.

-

Normalization: Normalize the triglyceride content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

-

Conclusion and Future Directions

While direct evidence is lacking, the structural similarity of 9-Oxoheptadecanedioic acid to well-characterized PPARα agonists like 9-oxo-ODA strongly suggests its potential involvement in the regulation of lipid metabolism. The experimental frameworks provided in this guide offer a robust starting point for investigating the precise biological functions of this and other novel oxo-dicarboxylic acids. Future research should focus on directly testing the ability of 9-Oxoheptadecanedioic acid to activate PPARα and modulate the expression of its target genes. In vivo studies in animal models of metabolic disease will also be crucial to elucidate its physiological relevance and therapeutic potential. The exploration of this class of molecules could open new avenues for the development of drugs targeting metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Omega-Oxidation Pathway: A Technical Guide to Dicarboxylic Acid Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the omega-oxidation (ω-oxidation) pathway, an alternative route for fatty acid metabolism that culminates in the production of dicarboxylic acids. This pathway, while historically considered a minor contributor to overall fatty acid catabolism, is of significant interest in metabolic research and drug development due to its role in cellular detoxification, energy homeostasis under specific physiological and pathological conditions, and the generation of important signaling molecules.

Introduction to Omega-Oxidation

Omega-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid.[1][2] Unlike the primary beta-oxidation pathway, which occurs in the mitochondria and peroxisomes, omega-oxidation is primarily localized to the smooth endoplasmic reticulum (ER) of liver and kidney cells in vertebrates.[1][3] While it is typically a minor catabolic route for medium-chain fatty acids (10-12 carbons), its importance is significantly amplified when beta-oxidation is impaired, such as in cases of carnitine deficiency or genetic defects in beta-oxidation enzymes.[2][4] The end products, dicarboxylic acids, are more water-soluble, facilitating their excretion or further metabolism.[5]

The Core Pathway: Mechanism and Enzymes

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via omega-oxidation is a three-step enzymatic process.

Step 1: ω-Hydroxylation The initial and rate-limiting step is the introduction of a hydroxyl group (-OH) onto the terminal omega-carbon.[2][3] This reaction is catalyzed by a family of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases.[1][3] Specifically, members of the CYP4A and CYP4F subfamilies are the primary catalysts.[2][6] This complex reaction requires molecular oxygen (O₂) and the electron donor NADPH.[2][3]

-

Enzymes: Cytochrome P450 ω-hydroxylases (e.g., human CYP4A11, CYP4F2, CYP4F3).[2][7]

-

Cofactors: NADPH, Cytochrome P450 Reductase.[6]

-

Reaction: Fatty Acid + O₂ + NADPH + H⁺ → ω-Hydroxy Fatty Acid + H₂O + NADP⁺.[6]

Step 2: Oxidation to Aldehyde The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde. This reaction is carried out by a cytosolic alcohol dehydrogenase (ADH), which utilizes NAD⁺ as an electron acceptor.[1][2][3]

-

Enzyme: Alcohol Dehydrogenase (ADH).[3]

-

Cofactor: NAD⁺.[2]

-

Reaction: ω-Hydroxy Fatty Acid + NAD⁺ → ω-Aldehyde Fatty Acid + NADH + H⁺.

Step 3: Oxidation to Carboxylic Acid In the final step, the terminal aldehyde group is oxidized to a carboxyl group, yielding a dicarboxylic acid.[1] This reaction is catalyzed by a cytosolic aldehyde dehydrogenase (ALDH), also using NAD⁺ as the oxidant.[2][3]

-

Enzyme: Aldehyde Dehydrogenase (ALDH).[3]

-

Cofactor: NAD⁺.[2]

-

Reaction: ω-Aldehyde Fatty Acid + NAD⁺ + H₂O → Dicarboxylic Acid + NADH + H⁺.

The resulting dicarboxylic acid can then be activated with coenzyme A at either carboxyl end and enter the peroxisomal or mitochondrial beta-oxidation pathway for further degradation into shorter-chain dicarboxylic acids (e.g., succinic acid, adipic acid) and acetyl-CoA.[2]

Regulation of the Omega-Oxidation Pathway

The activity of the ω-oxidation pathway is tightly regulated by substrate availability and transcriptional control of its key enzymes.

-

Substrate Competition: A key regulatory point is the competition for free fatty acids between the ω-oxidation pathway in the ER and the triglyceride and phospholipid synthesis pathways, which begin with acyl-CoA synthetases.[8] During states of starvation, when ATP levels in the soluble fraction of the liver may be suboptimal, glyceride formation is reduced, shunting more free fatty acids toward the ω-oxidation pathway.[8]

-

Transcriptional Induction: The expression of CYP4A and CYP4F enzymes is induced under conditions of high lipid load, such as during fasting, in diabetes, or on a high-fat diet. This induction is mediated by nuclear receptors, most notably the peroxisome proliferator-activated receptor-alpha (PPARα), which is a key regulator of lipid metabolism. Fibrate drugs, which are PPARα agonists, are known to induce the enzymes of this pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the omega-oxidation pathway.

Table 1: Kinetic Parameters of Key Human CYP450 ω-Hydroxylases

| Enzyme | Substrate | Km (μM) | Vmax (min⁻¹) or kcat (min⁻¹) | Reference |

|---|---|---|---|---|

| CYP4A11 | Lauric Acid (C12) | 4.7 - 48.9 | 3.72 - 7.3 | [8][9] |

| Arachidonic Acid | 228 | 49.1 | [2] |

| CYP4F2 | Arachidonic Acid | 24 | 7.4 |[2] |

Table 2: Representative Concentrations of Dicarboxylic Acids

| Analyte | Matrix | Condition | Concentration | Reference |

|---|---|---|---|---|

| Total Dicarboxylic Acids | Urine | Reye Syndrome (pre-therapy) | 1.40 ± 0.26 mg/mg creatinine | [10] |

| Urine | Healthy Controls | 0.006 ± 0.010 mg/mg creatinine | [10] | |

| Methylmalonic Acid (MMA) | Serum/Plasma | N/A (Assay Range) | Limit of Quantification: 0.1 µmol/L | [5][11] |

| | Urine | N/A (Assay Range) | Limit of Quantification: 0.1 µmol/L |[5][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the omega-oxidation pathway.

Protocol: Quantification of Dicarboxylic Acids in Plasma/Urine by LC-MS/MS

This protocol is adapted from methods described for the analysis of dicarboxylic acids in biological fluids.[5][11][12]

1. Objective: To quantify the concentration of specific dicarboxylic acids (e.g., adipic, suberic, sebacic) in plasma or urine samples.

2. Materials:

-

Plasma or urine samples.

-

Internal standards (e.g., deuterated dicarboxylic acids).

-

Methyl-tert-butyl ether (MTBE).

-

3 M HCl in n-butanol (for derivatization).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

LC-MS/MS system with electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column.

3. Sample Preparation (Extraction and Derivatization):

-

To 100 µL of plasma or urine in a glass tube, add an appropriate amount of the internal standard solution.

-

Acidify the sample by adding 50 µL of 1 M HCl.

-

Add 1 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 10 minutes.

-

Transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

To form dibutyl esters for improved chromatographic performance and ionization, add 100 µL of 3 M HCl in n-butanol.[5][11]

-

Cap the tube tightly and heat at 65°C for 20 minutes.

-

Cool the tube and evaporate the reagent under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

4. LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient (e.g., starting at 5% B, ramping to 95% B over 10 minutes).

-

Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dicarboxylic acid dibutyl ester and its corresponding internal standard.

5. Data Analysis:

-

Generate a standard curve by preparing calibrators with known concentrations of dicarboxylic acids and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.

-

Determine the concentration of dicarboxylic acids in the samples by interpolating their peak area ratios from the standard curve.

Protocol: CYP450 ω-Hydroxylase Activity Assay

1. Objective: To measure the rate of ω-hydroxylation of a fatty acid substrate (e.g., lauric acid) by human liver microsomes or recombinant CYP4A/4F enzymes.

2. Materials:

-

Human liver microsomes or recombinant CYP4A/4F enzyme preparation.

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

-

Lauric acid (substrate).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Acetonitrile (for quenching).

-

Internal standard (e.g., 12-hydroxylauric acid-d3).

-

LC-MS/MS system.

3. Assay Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Potassium phosphate buffer (to final volume of 200 µL).

-

Human liver microsomes (e.g., 0.1 mg/mL final concentration).

-

Lauric acid (at various concentrations, e.g., 1-200 µM, to determine Km).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the formation of 12-hydroxylauric acid.

4. Data Analysis:

-

Quantify the amount of 12-hydroxylauric acid produced using a standard curve.

-

Calculate the reaction velocity (e.g., in pmol/min/mg protein).

-

If multiple substrate concentrations were used, plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[3][13]

Protocol: Alcohol Dehydrogenase (ADH) Activity Assay

This protocol is adapted from commercially available kits and standard enzymatic procedures for measuring NAD⁺ reduction.[14]

1. Objective: To measure the activity of ADH in converting an ω-hydroxy fatty acid to its corresponding aldehyde.

2. Materials:

-

Cell or tissue lysate containing ADH activity.

-

Sodium pyrophosphate buffer (50 mM, pH 8.8).

-

ω-hydroxy fatty acid substrate (e.g., 12-hydroxydodecanoic acid).

-

β-NAD⁺ solution (e.g., 15 mM).

-

Spectrophotometer capable of reading at 340 nm.

3. Assay Procedure:

-

Set up a 1 mL cuvette with the following:

-

850 µL Sodium pyrophosphate buffer.

-

100 µL β-NAD⁺ solution.

-

50 µL ω-hydroxy fatty acid substrate solution.

-

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.

-

Zero the spectrophotometer using this mixture as the blank.

-

Initiate the reaction by adding 10-50 µL of the enzyme-containing sample.

-

Immediately mix by inversion and begin recording the absorbance at 340 nm for 5 minutes.

-

The rate of NADH formation is directly proportional to the increase in absorbance.

4. Data Analysis:

-

Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate into µmol of NADH formed per minute.

-

Express enzyme activity as Units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is based on commercially available colorimetric assay kits.[15][16]

1. Objective: To measure the activity of ALDH in converting a fatty aldehyde to a dicarboxylic acid.

2. Materials:

-

Cell or tissue lysate containing ALDH activity.

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0).

-

Fatty aldehyde substrate (e.g., dodecanal).

-

NAD⁺ solution.

-

A colorimetric probe that is reduced by NADH to produce a colored product (e.g., a tetrazolium salt like WST-8).

-

Microplate reader capable of reading absorbance at ~450 nm.

3. Assay Procedure (96-well plate format):

-

Add 10-20 µL of sample (lysate) to each well. Include a positive control (recombinant ALDH) and a blank (assay buffer).

-

Prepare a working reagent by mixing Assay Buffer, NAD⁺, the fatty aldehyde substrate, and the colorimetric probe according to the kit manufacturer's instructions.

-

Add 80-90 µL of the working reagent to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance reading of the blank from all sample and standard readings.

-

Generate a standard curve using a known concentration of NADH.

-

Calculate the amount of NADH produced in the sample wells by comparing their absorbance to the NADH standard curve.

-

Express ALDH activity in terms of the rate of NADH production (e.g., nmol/min/mg protein).

Conclusion

The omega-oxidation pathway represents a crucial, adaptable mechanism for fatty acid metabolism, particularly under conditions of metabolic stress or when primary oxidative pathways are compromised. Its role in producing dicarboxylic acids is not only vital for detoxification and alternative energy production but also for generating molecules with potential signaling functions. A thorough understanding of the enzymes, regulation, and products of this pathway is essential for researchers in metabolic diseases and for professionals in drug development evaluating off-target effects and metabolic liabilities of new chemical entities. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this important metabolic route.

References

- 1. Monitoring of fatty aldehyde dehydrogenase by formation of pyrenedecanoic acid from pyrenedecanal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 7. [PDF] Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. | Semantic Scholar [semanticscholar.org]

- 8. medsciencegroup.com [medsciencegroup.com]

- 9. WikiGenes - CYP4A11 - cytochrome P450, family 4, subfamily A,... [wikigenes.org]

- 10. Urinary dicarboxylic acids in Reye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. sciencellonline.com [sciencellonline.com]

- 16. file.elabscience.com [file.elabscience.com]

A Deep Dive into Keto Dicarboxylic Acids: From Metabolism to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on keto dicarboxylic acids, a class of molecules at the crossroads of cellular metabolism and signaling. This document explores their fundamental roles in biological processes, details methods for their analysis, and delves into their emerging potential in drug development and therapy.

Core Concepts: The Biochemical Significance of Keto Dicarboxylic Acids

Keto dicarboxylic acids are organic compounds containing two carboxylic acid groups and a ketone group. Their position within key metabolic pathways underscores their importance in cellular bioenergetics and biosynthesis. The most well-studied among them is alpha-ketoglutarate (B1197944) (α-KG), a central intermediate in the Krebs cycle.[1][2] Another significant member is 2-oxoadipic acid, an intermediate in the metabolism of the amino acids lysine (B10760008) and tryptophan.[3][4] These molecules are not merely metabolic intermediates; they are increasingly recognized as signaling molecules that can influence a wide range of cellular processes, including epigenetic regulation and inflammatory responses.[5][6]

Quantitative Insights: Levels of Keto Dicarboxylic Acids in Biological Systems

The concentration of keto dicarboxylic acids can vary significantly depending on the biological matrix, physiological state, and in the context of disease. Understanding these quantitative differences is crucial for both basic research and clinical applications.

| Keto Dicarboxylic Acid | Biological Matrix | Condition | Concentration/Excretion Rate | Reference |

| 2-Oxoadipate | Urine | 2-aminoadipic and 2-oxoadipic aciduria | 10–120 mmol/mol creatinine | [7] |

| 2-Oxoadipate | Plasma | 2-aminoadipic and 2-oxoadipic aciduria | 120 µmol/L | [7] |

| 2-Oxoadipic acid | Urine | Streptozotocin-induced diabetes (rats) | 1.5-fold greater than control | [8] |

| Alpha-ketoglutarate | Human Plasma | Healthy | Linearity range for quantification: 1-1000 ng/mL | [9] |

| Alpha-ketoglutarate | Human Urine | Healthy | Linearity range for quantification: 1-1000 ng/mL | [9] |

| Alpha-ketoglutarate | K562 cells | In vitro | 1.55-316 pmol/1 × 10^6 cells | [10] |

Key Enzymes in Keto Dicarboxylic Acid Metabolism

The synthesis and degradation of keto dicarboxylic acids are tightly regulated by a series of enzymes. The kinetic properties of these enzymes are critical for maintaining metabolic homeostasis.

| Enzyme | Substrate | Km Value | Activators/Inhibitors | Reference |

| Alpha-ketoglutarate dehydrogenase complex | Alpha-ketoglutarate | 0.190 mM | Activator: ADP, Inhibitor: ATP | [11] |

| Alpha-ketoglutarate dehydrogenase complex | CoA | 0.012 mM | - | [11] |

| Alpha-ketoglutarate dehydrogenase complex | NAD+ | 0.025 mM | - | [11] |

| 2-Oxoadipate dehydrogenase (hE1a) | 2-Oxoadipate | - | 49-fold preference over 2-oxoglutarate | [12] |

Signaling Roles of Keto Dicarboxylic Acids

Beyond their metabolic functions, keto dicarboxylic acids, particularly alpha-ketoglutarate, act as crucial signaling molecules. They influence a variety of cellular processes by serving as cofactors for enzymes that regulate gene expression and cellular signaling pathways.

The Krebs Cycle: The Metabolic Hub

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway for the generation of energy in the form of ATP. Alpha-ketoglutarate is a key intermediate in this cycle.

Alpha-Ketoglutarate as a Signaling Molecule

Alpha-ketoglutarate acts as a critical cofactor for a large family of dioxygenase enzymes, which are involved in processes such as histone and DNA demethylation, thereby playing a key role in epigenetic regulation.[8] It also influences the mTOR and Wnt signaling pathways, which are crucial for cell growth, proliferation, and differentiation.[5][6]

Experimental Protocols

Accurate and reliable quantification of keto dicarboxylic acids is essential for research and clinical diagnostics. Various analytical techniques are employed, with mass spectrometry-based methods being the most sensitive and specific.

General Workflow for GC-MS Analysis of Keto Dicarboxylic Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like keto dicarboxylic acids, a derivatization step is required to increase their volatility.

Detailed Protocol for LC-MS/MS Quantification of Alpha-Ketoglutarate in Human Plasma

This protocol provides a detailed method for the sensitive and specific quantification of α-KG in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

5.2.1. Sample Preparation

-

Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 100 µL of a derivatization solution containing N-methyl imidazole (B134444) and trifluoroacetic anhydride. Incubate at a controlled temperature to form a stable derivative.[13]

-

Extraction: Extract the derivative using methyl tertiary butyl ether. Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[13]

5.2.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 HPLC system or equivalent.[15]

-

Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm).[15]

-

Mobile Phase: Isocratic mixture of 65:35 (v/v) acetonitrile and water with 0.1% formic acid.[15]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[13]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized α-KG and the internal standard. For the imidazole derivative of α-KG, the mass-to-charge ratio (m/z) is 197.[13]

5.2.3. Quantification

-

Construct a calibration curve using standards of known concentrations.

-

The concentration of α-KG in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linearity for this method has been demonstrated over a concentration range of 100-2500 ng/mL.[13][14]

Synthesis of Keto Dicarboxylic Acids

The availability of pure keto dicarboxylic acids is essential for research purposes. While they can be isolated from biological sources, chemical synthesis offers a more controlled and scalable approach.

Conceptual Pathway for the Synthesis of 2-Oxoadipic Acid

A potential synthetic route to 2-oxoadipic acid can be envisioned starting from more readily available precursors. One conceptual approach involves the Michael addition of a glutamate (B1630785) derivative to an acrylate, followed by hydrolysis and oxidation.

Keto Dicarboxylic Acids in Drug Discovery and Development

The unique biochemical properties of keto dicarboxylic acids and their derivatives make them attractive scaffolds and targets for drug discovery.

-

Therapeutic Potential of Alpha-Ketoglutarate: Supplementation with α-KG has shown promise in various preclinical and clinical studies. It has been investigated for its potential to extend lifespan, improve muscle function, and act as an immunomodulatory and anti-cancer agent.[16][17] In the context of cancer, α-KG has been shown to attenuate Wnt signaling and promote differentiation in colorectal cancer.[6][17]

-

Keto Acid Analogs as Drug Candidates: The diketo acid moiety is a recognized pharmacophore in medicinal chemistry, particularly in the development of HIV-1 integrase inhibitors.[18] The design and synthesis of novel keto dicarboxylic acid analogs continue to be an active area of research for developing new therapeutic agents against various diseases.[19] The use of bioisosteres for the carboxylic acid groups is a common strategy to improve the pharmacokinetic properties of these compounds.[20]

Conclusion and Future Perspectives

Keto dicarboxylic acids are emerging from the shadows of intermediary metabolism to be recognized as key players in cellular regulation and disease pathogenesis. The continued development of advanced analytical techniques will further elucidate their complex roles in biology. A deeper understanding of their involvement in signaling pathways will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from metabolic disorders to cancer. The synthesis of novel analogs and the exploration of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of this fascinating class of molecules.

References

- 1. Structure–function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of l-lysine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Oxoadipic acid (HMDB0000225) [hmdb.ca]

- 4. 2-Oxoadipic acid - Wikipedia [en.wikipedia.org]

- 5. cris.unibo.it [cris.unibo.it]

- 6. α-Ketoglutarate attenuates Wnt signaling and drives differentiation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delayed Impact of 2-Oxoadipate Dehydrogenase Inhibition on the Rat Brain Metabolism Is Linked to Protein Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-ketoglutarate for adipose tissue rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A liquid chromatography and tandem mass spectrometry method for the determination of potential biomarkers of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 12. The mitochondrial 2-oxoadipate and 2-oxoglutarate dehydrogenase complexes share their E2 and E3 components for their function and both generate reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. [PDF] A Liquid Chromatography Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. | Semantic Scholar [semanticscholar.org]

- 15. rroij.com [rroij.com]

- 16. researchgate.net [researchgate.net]

- 17. droracle.ai [droracle.ai]

- 18. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biology of the conformationally restricted ACPD analogue, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid-I, a potent mGluR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicarboxylic Acids from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the synthesis of dicarboxylic acids derived from oleic acid. While the direct synthesis of 9-oxoheptadecanedioic acid from oleic acid is not a well-established process, this note details a robust and widely utilized method for the production of azelaic acid, a C9 α,ω-dicarboxylic acid, through the oxidative cleavage of oleic acid. Additionally, the biological significance of keto-dicarboxylic acids is discussed to provide context for their potential applications in drug development.

Synthesis of Azelaic Acid and Pelargonic Acid from Oleic Acid via Ozonolysis